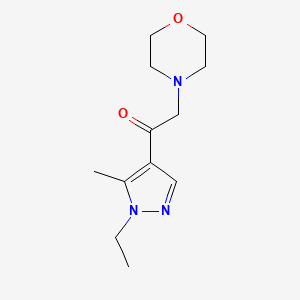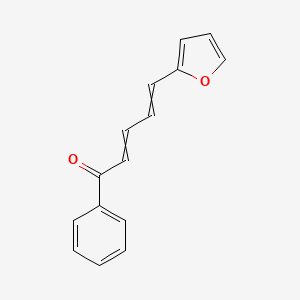
3-(3-Chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a prop-2-ene backbone, with two aromatic rings substituted with chloro, methoxy, and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and 4-methylbenzyl cyanide.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form primary amines.
Substitution: The chloro and methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with new functional groups.
Scientific Research Applications
3-(3-Chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group and aromatic rings can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-methoxyphenyl)-2-phenylprop-2-enenitrile: Lacks the methyl group on the second aromatic ring.
3-(4-Methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile: Lacks the chloro group on the first aromatic ring.
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile is unique due to the specific combination of chloro, methoxy, and methyl substituents on the aromatic rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H14ClNO |
|---|---|
Molecular Weight |
283.7 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H14ClNO/c1-12-3-6-14(7-4-12)15(11-19)9-13-5-8-17(20-2)16(18)10-13/h3-10H,1-2H3 |
InChI Key |
CZDLFVBTJNJVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC(=C(C=C2)OC)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11725065.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)



![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)
![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)
![(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B11725128.png)

![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)

![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)
![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)
